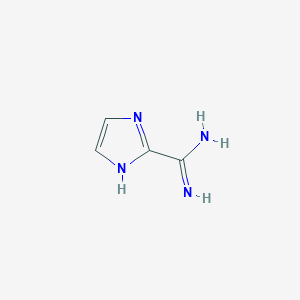

1H-IMIDAZOLE-2-CARBOXIMIDAMIDE

説明

However, extensive data is available for structurally related imidazole derivatives, including 1H-imidazole-2-carbaldehyde (aldehyde group, -CHO) and its substituted analogs, as well as carboxamide derivatives. These compounds share the imidazole core but differ in functional groups and substituents, which influence their reactivity and applications. For clarity, this article will focus on comparing the available compounds in the evidence, emphasizing their molecular properties, synthesis, and functional distinctions.

特性

IUPAC Name |

1H-imidazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3(6)4-7-1-2-8-4/h1-2H,(H3,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWASYWCALRURNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626586 | |

| Record name | 1-(2H-Imidazol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212558-21-9 | |

| Record name | 1-(2H-Imidazol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Synthesis from Imidazole-2-Carboxaldehyde Oxidation

One classical approach involves the oxidation of imidazole-2-carboxaldehyde to related imidazole derivatives, which can be precursors to carboximidamide functionalities.

- Procedure : Imidazole-2-carboxaldehyde is treated with aqueous 30% hydrogen peroxide at room temperature for 72 hours in water. The reaction mixture is then concentrated under vacuum, and the product is purified by washing with diethyl ether/water to remove excess peroxide.

- Outcome : This method yields 1H-imidazole-2-carboxylic acid with a high yield of 97.5%, which can be further transformed into carboximidamide derivatives.

- Notes : Heating should be avoided to prevent decarboxylation. The product exhibits a melting point of 156-158°C and characteristic IR and NMR spectra confirming its structure.

Catalyst-Free Cyclization Using Benzimidamides and Vinyl Azides

A modern, catalyst-free synthetic route for 2,4-disubstituted 1H-imidazoles involves the [3 + 2] cyclization of benzimidamides with vinyl azides.

- Reaction Conditions : The reaction proceeds under mild, catalyst-free conditions, tolerating a broad range of functional groups.

- Advantages : This method offers good to excellent yields without the need for metal catalysts, simplifying purification and reducing environmental impact.

- Relevance : While this method is primarily for 2,4-disubstituted imidazoles, it provides a framework adaptable for synthesizing 1H-imidazole-2-carboximidamide analogs.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

An advanced organo-catalyzed method employs bases like BEMP (a phosphazene base) to catalyze the intramolecular hydroamidation of propargylic ureas, forming imidazole derivatives including imidazol-2-ones and imidazolidin-2-ones.

- Key Features :

- The reaction is fast (completion within 1 minute at room temperature).

- High chemo- and regioselectivity for five-membered cyclic ureas.

- Broad substrate scope with tolerance to halogens (Cl, Br, F), methoxy, and vinyl groups.

- Mechanism : Initiated by deprotonation of the urea proton, followed by intramolecular cyclization. Computational DFT studies support the proposed pathway.

- Procedure Highlights :

- Propargylic ureas are synthesized via Sonogashira coupling or direct amine-isocyanate reactions.

- The cyclization is performed in acetonitrile with 5 mol% BEMP.

- Purification is done by silica gel chromatography.

- Yields : Quantitative to excellent yields are reported for various substrates.

- Significance : This method offers a mild, efficient, and metal-free route to imidazole carboximidamide derivatives.

Condensation of 1-Methyl-1H-Imidazole-2-Carboximidamide with β-Ketoesters

In medicinal chemistry, this compound derivatives are synthesized by condensation reactions involving carboximidamide precursors.

- Example : Compound 18, an N-methylimidazole derivative, was synthesized by condensing 1-methyl-1H-imidazole-2-carboximidamide with ethyl benzoylacetate.

- Yield : The reaction typically proceeds with low to moderate yields.

- Applications : This approach is used to build complex heterocyclic systems for structure-activity relationship studies.

- Additional Transformations : The intermediates can undergo further functionalization such as bromination and Suzuki cross-coupling to diversify the imidazole ring substituents.

Preparation of 1H-Imidazole Hydrochloride Derivatives via Carbimidate Intermediates

A multi-step synthetic route involves:

- Conversion of nitrile derivatives to carbimidate hydrochlorides using ethereal 2 M HCl at low temperature.

- Reaction of carbimidates with 2,2-dimethoxyethylamine to form N-(2,2-dimethoxyethyl)-2-carboximidamide intermediates.

- Final acid-catalyzed cyclization under aqueous HCl at 60°C to yield 1H-imidazole hydrochloride derivatives.

- Isolation involves basification, extraction, and recrystallization from ether/ethanol mixtures.

- This method produces compounds such as LSL42 and LSL39, which have been evaluated for neuroprotective properties.

Solvent and Acid-Mediated Synthesis of Imidazole Carboxamidine Hydrochlorides

A patent describes the synthesis of 1H-pyrazole-1-carboxamidine hydrochlorides, a close analog to imidazole carboximidamides, by reacting pyrazole with cyanamide in aprotic solvents under gaseous hydrogen chloride.

- Conditions :

- Solvents: Aprotic polar solvents like dimethoxyethane preferred.

- Temperature: 80°C with hydrogen chloride gas bubbled for ~50 minutes.

- Workup : Cooling, filtration, drying under vacuum.

- Yield : High yield (~96%) of finely crystalline hydrochloride salts.

- Relevance : The approach can be adapted for imidazole carboximidamide synthesis, offering a scalable and clean process without aqueous acid waste.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- Thermal Sensitivity : Heating can cause decarboxylation in oxidation methods; mild temperatures are preferred.

- Catalyst-Free vs Catalyzed : Catalyst-free methods reduce contamination and simplify purification but may have limited substrate scope compared to base-catalyzed methods.

- Base Catalysis : Phosphazene bases like BEMP offer superior activity and selectivity in intramolecular cyclizations, enabling rapid synthesis under ambient conditions.

- Functional Group Tolerance : Modern methods tolerate halogens, methoxy, vinyl, and other groups, allowing for further derivatization.

- Scalability : Methods using gaseous HCl in aprotic solvents and mechanical separation are industrially attractive due to reduced waste and simple workup.

- Applications : Synthesized compounds serve as intermediates for pharmaceuticals, neuroprotective agents, and biochemical probes.

化学反応の分析

Types of Reactions: 1H-IMIDAZOLE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form imidazole derivatives.

Reduction: Reduction reactions can convert it into different substituted imidazoles.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazoles, which have significant applications in pharmaceuticals and agrochemicals .

科学的研究の応用

Anticancer Activity

1H-Imidazole-2-carboximidamide derivatives have shown promise as potential anticancer agents. Research indicates that imidazole compounds can inhibit focal adhesion kinase (FAK), which plays a significant role in cancer cell proliferation and metastasis. In vitro studies demonstrated that these compounds effectively reduced cell migration and invasion in melanoma cell lines, suggesting their potential as therapeutic agents against various cancers .

Table 1: Summary of Anticancer Studies Involving Imidazole Compounds

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Melanoma | FAK inhibition, anti-proliferative effects | |

| 2-Nitro-1-vinyl-1H-imidazole | Trypanosomiasis | Molecular hybridization for drug design |

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of imidazole-linked heterocycles, including this compound derivatives. These compounds exhibit beneficial effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain derivatives have shown the ability to rescue dopaminergic cells from oxidative stress-induced death and reduce neuroinflammation markers .

Table 2: Neuroprotective Effects of Imidazole Derivatives

| Compound Name | Disease Model | Effect | Reference |

|---|---|---|---|

| LSL33 | Alzheimer's | Ameliorated cognitive impairment | |

| LSL34 | Parkinson's | Rescued SH-SY5Y cells from neurotoxicity |

Synthesis and Structural Optimization

The synthesis of this compound has been optimized through structure-based drug design (SBDD). This approach has led to the development of selective Axl inhibitors, which are crucial in oncology due to their involvement in tumor progression and metastasis. The iterative optimization process resulted in compounds with enhanced potency and selectivity against Axl, demonstrating the efficacy of imidazole scaffolds in drug development .

Table 3: Structural Optimization of Axl Inhibitors

| Compound Name | Target Protein | Optimization Strategy | Reference |

|---|---|---|---|

| Compound (21) | Axl | SBDD using mutated kinase homolog |

Applications in Drug Discovery

Imidazole derivatives are increasingly recognized for their role as lead compounds in drug discovery. Their structural versatility allows for modifications that enhance pharmacokinetic properties, making them suitable candidates for further development. The molecular hybridization strategy involving imidazoles has been particularly effective in creating new antiparasitic agents with improved biological activity .

作用機序

The mechanism of action of 1H-IMIDAZOLE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The following imidazole derivatives are analyzed based on molecular structure, functional groups, and synthesis data from the provided evidence:

1H-Imidazole-2-carbaldehyde (Parent Compound)

- CAS : 10111-08-7

- Molecular Formula : C₄H₄N₂O

- Molecular Weight : 96.09 g/mol

- Key Features : The simplest imidazole-carbaldehyde derivative with an aldehyde group at the C2 position. It serves as a precursor for synthesizing oximes, hydrazones, and other derivatives .

1H-Imidazole-2-carbaldehyde Oxime

- CAS : 127020-07-9

- Molecular Formula : C₄H₅N₃O

- Molecular Weight : 111.10 g/mol

- Key Features : Formed by reacting the parent aldehyde with hydroxylamine. The oxime group (-CH=N-OH) enhances stability and enables coordination chemistry. A reported synthesis route achieves 83.0% yield .

1-Methylimidazole-2-carbaldehyde

- CAS : 13750-81-7

- Molecular Formula : C₅H₆N₂O

- Molecular Weight : 110.11 g/mol

- Key Features : Methyl substitution at the N1 position alters electronic properties and reduces volatility compared to the parent compound. The SMILES string (

CN1C=CN=C1C=O) highlights the methyl-imidazole-aldehyde structure .

1-Benzyl-1H-imidazole-2-carbaldehyde

- CAS : 10045-65-5

- Molecular Formula : C₁₁H₁₀N₂O

- Molecular Weight : 186.21 g/mol

- Classified as an IRRITANT, requiring careful handling .

4,5-Dichloro-N-cyclohexyl-1H-imidazole-2-carboxamide

- CAS : 64737-16-2

- Molecular Formula : C₁₀H₁₃Cl₂N₃O

- Molecular Weight : 270.14 g/mol

- Key Features: A carboxamide derivative with dichloro substituents (positions 4 and 5) and a cyclohexyl group.

Data Table: Comparative Analysis of Imidazole Derivatives

生物活性

1H-Imidazole-2-carboximidamide, also known as imidazole-2-carboxamide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

1H-Imidazole derivatives are known for their broad spectrum of biological activities, including:

- Antibacterial Activity : Several studies have demonstrated the effectiveness of imidazole derivatives against various bacterial strains, particularly those resistant to conventional antibiotics.

- Anticancer Activity : Imidazole compounds have shown promise in inhibiting cancer cell growth and inducing apoptosis in various cancer types.

- Neuroprotective Effects : Some derivatives exhibit protective effects against neurodegenerative diseases by modulating neuroinflammation and promoting neuronal survival.

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. For instance, a study on imidazole derivatives demonstrated their ability to inhibit colorectal cancer cells with specific IC50 values indicating their potency:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| IPM714 | HCT116 | 1.74 |

| IPM714 | SW480 | 2.00 |

The mechanism involves the inhibition of the PI3K/AKT/mTOR pathway, crucial for cell proliferation and survival, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. A recent study indicated that various imidazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, as summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that imidazole derivatives could serve as potential candidates for developing new antibacterial agents .

Neuroprotective Properties

In a preclinical evaluation, an imidazole-linked heterocycle was tested for its neuroprotective effects in models of Parkinson’s disease. The study reported that the compound significantly rescued dopaminergic neurons from oxidative stress-induced death:

- Dosage : Administered at 2 mg/kg for four weeks.

- Outcome : Improved cognitive function and reduced markers of neuroinflammation.

This suggests that imidazole derivatives could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole ring can enhance biological activity. For example, substituting different groups on the imidazole ring has been shown to improve potency against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance:

| Modification | Effect on MBL Inhibition |

|---|---|

| Replacement with thiazole | Decreased inhibition |

| Alkyl substitutions | Increased potency |

These modifications are crucial for developing effective therapeutics against resistant bacterial strains .

Case Studies

- Colorectal Cancer Treatment : A derivative demonstrated significant cytotoxicity against colorectal cancer cells through apoptosis induction and cell cycle arrest.

- Bacterial Infections : Clinical trials are underway to evaluate the efficacy of new imidazole derivatives against multidrug-resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 1H-imidazole-2-carboximidamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves functional group transformations of imidazole derivatives. For example, carboximidamide groups can be introduced via nucleophilic substitution or condensation reactions. A common approach is to start with ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS 30148-21-1), followed by hydrolysis and subsequent amidoxime formation . Purification requires chromatography (e.g., silica gel) or recrystallization, with purity assessed via HPLC (≥97% threshold) and NMR spectroscopy. Ensure anhydrous conditions to prevent side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Refinement via SHELX programs (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles .

- NMR/FT-IR : Confirm functional groups (e.g., amidoxime NH at ~3400 cm in IR; imidazole ring protons at 7–8 ppm in H NMR).

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peak) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- pH-dependent hydration : Monitor via UV-Vis spectroscopy (e.g., hydration equilibria observed in related imidazole aldehydes under acidic conditions) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for this compound’s reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways and electronic properties. For example, discrepancies in hydration equilibria (e.g., gem-diol formation) observed in 2-imidazole-carboxaldehyde can be extrapolated to predict carboximidamide behavior under acidic conditions . Compare computed vs. experimental NMR chemical shifts to validate tautomeric forms .

Q. What experimental designs are critical for studying the tautomerism of this compound in solution?

- Methodological Answer :

- Variable-temperature NMR : Track proton exchange between tautomers (e.g., 1H vs. 3H imidazole positions).

- Solvent polarity studies : Use DO vs. DMSO-d to assess hydrogen bonding effects.

- pH titration : Monitor tautomeric shifts via N NMR or UV-Vis spectroscopy .

Q. How should researchers address contradictory bioactivity data in pharmacological studies of imidazole derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized positive/negative controls (e.g., IC comparisons).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.

- Structural analogs : Compare with 1-methyl-1H-imidazole-5-carbohydrazide (CAS data in ) to isolate functional group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。